molecular formula C36H30CaN4O10S2 B12666466 Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate CAS No. 97659-34-2

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate

Cat. No.: B12666466
CAS No.: 97659-34-2
M. Wt: 782.9 g/mol
InChI Key: ALLWFKRZIBOODB-UHFFFAOYSA-L
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Description

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 5-ethoxy-2-aminobenzenesulfonic acid. The final product is then treated with calcium salts to form the calcium complex.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and sulfonate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and zinc in acidic conditions are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Products vary based on the oxidizing agent but often include quinones and other oxidized derivatives.

    Reduction: Amines are the primary products of reduction reactions.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.

    Industry: Utilized in the production of dyes and pigments due to its stability and color properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various metal ions. This property is exploited in analytical chemistry for the detection and quantification of metal ions. The azo group also plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Similar in structure but with different substituents.

    Sodium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Similar but with sodium instead of calcium.

    Potassium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Similar but with potassium instead of calcium.

Uniqueness

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is unique due to its specific calcium complex, which imparts distinct chemical properties and reactivity compared to its sodium and potassium counterparts.

Properties

CAS No.

97659-34-2

Molecular Formula

C36H30CaN4O10S2

Molecular Weight

782.9 g/mol

IUPAC Name

calcium;5-ethoxy-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/2C18H16N2O5S.Ca/c2*1-2-25-13-8-9-15(17(11-13)26(22,23)24)19-20-18-14-6-4-3-5-12(14)7-10-16(18)21;/h2*3-11,21H,2H2,1H3,(H,22,23,24);/q;;+2/p-2

InChI Key

ALLWFKRZIBOODB-UHFFFAOYSA-L

Canonical SMILES

CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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